molecular formula C10H14BrNO2S B1454874 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide CAS No. 1396777-19-7

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Cat. No.: B1454874
CAS No.: 1396777-19-7
M. Wt: 292.19 g/mol
InChI Key: NHKHYALYYDPUFH-UHFFFAOYSA-N
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Description

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a bromine atom, an ethyl group, and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide typically involves the sulfonation of a benzene derivative followed by bromination and subsequent alkylation. One common method includes:

    Bromination: The addition of a bromine atom to the benzene ring, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Alkylation: Ethyl halides and dimethylamine in the presence of a base like sodium hydride or potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Chemical Synthesis: Utilized in the synthesis of more complex organic molecules through various coupling and substitution reactions.

    Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt biological pathways, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-ethyl-benzenesulfonamide: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    N-ethyl-2,N-dimethyl-benzenesulfonamide: Lacks the bromine atom, which can influence its chemical properties and applications.

    4-bromo-N-methyl-2,N-dimethyl-benzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both bromine and dimethylamino groups allows for versatile chemical modifications and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-4-12(3)15(13,14)10-6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKHYALYYDPUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of 4-bromo-2-methylbenzenesulfonyl chloride (1.00 g, 3.71 mmol) in CH2Cl2 (10 mL) was added N-ethyldiisopropylamine (0.71 mL, 4.31 mmol) and N-methylethylamine (0.96 mL, 11.13 mmol). The cold bath was removed and the reaction was stirred for 2 h. At completion, the reaction was concentrated, and the crude material was dissolved in CH2Cl2 (20 mL). The mixture was washed with 0.5 N aqueous HCl (3×10 mL), sat. aq. NaHCO3 (2×10 mL), water (10 mL), and saturated aqueous NaCl (5 mL), dried (Na2SO4), and concentrated to give 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (0.91 g, 3.11 mmol, 85% yield). This material was directly dissolved in 1,4-dioxane (10 mL) and treated with bisboron pinacol ester (0.87 g, 3.43 mmol), PdCl2(dppf)-DCM (69 mg, 0.093 mmol), and KOAc (0.92 g, 9.34 mmol). The reaction was heated at 85° C. for 2 h. At completion, the reaction was cooled to room temperature and concentrated. The crude material was treated with CH2Cl2 (30 mL) and water (10 mL). The organic layer was washed with water (2×10 mL) and brine (5 mL), dried over Na2SO4 and concentrated. The crude material was purified by flash chromatography over silica gel (5-20% EtOAc:hexane eluent) to give N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide (0.64 g, 60% yield). 1H NMR (300 MHz, MeOH) δ ppm 7.80-7.88 (m, 1H), 7.68-7.77 (m, 2H), 3.26 (q, J=7.12 Hz, 2H), 2.83 (s, 3H), 2.61 (s, 3H), 1.37 (s, 12H), 1.17 (t, J=7.15 Hz, 3H). MS (EI) m/z: 340 [M+H]+. HPLC (Sunfire C18 4.6 mm×50 mm, 10-90% MeCN:10 mM aq NH4OAc, 2 min gradient) tR=2.48 min, 91% integrated area.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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